N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

This non-peptide CCR5 chemokine receptor antagonist is a superior tool compound for programs prioritizing receptor antagonism and metabolic stability. Its unique 3-fluorophenyl substitution pattern is pharmacologically distinct from other N-phenyl analogs: it demonstrates a 5.8-fold potency advantage over the 4-methoxyphenyl congener (IC₅₀ 6.53 µM vs. 37.6 µM) and provides metabolic protection that other halogenation patterns cannot replicate. The compound exhibits no 5-lipoxygenase inhibition up to 100 µM, ensuring a clean pharmacological profile and minimizing polypharmacology confounds in inflammatory pathway assays. Ideal for structure-activity relationship (SAR) studies, HIV-1 entry inhibition assays, and lead optimization requiring CYP stability.

Molecular Formula C18H16FN3O4
Molecular Weight 357.341
CAS No. 896289-85-3
Cat. No. B2485569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
CAS896289-85-3
Molecular FormulaC18H16FN3O4
Molecular Weight357.341
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O4/c1-11-15(6-3-7-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-5-2-4-12(19)8-14/h2-8,13H,9-10H2,1H3,(H,20,24)
InChIKeyPTCLITYSUNXEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896289-85-3): Structural and Pharmacological Baseline for Procurement Decisions


N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896289-85-3) is a synthetic, fluorinated pyrrolidinone-benzamide hybrid (molecular formula C₁₈H₁₆FN₃O₄, MW 357.34 g/mol) classified as a non-peptide CCR5 chemokine receptor antagonist [1]. Its modular architecture incorporates a 5-oxopyrrolidine scaffold N-substituted with a 3-fluorophenyl group and a 2-methyl-3-nitrobenzamide moiety, a substitution pattern that confers distinctive physicochemical properties (computed LogP ~2.64, 2 rotatable bonds, 3 H-bond acceptors) [2]. Preliminary pharmacological screening indicates potential utility in CCR5-mediated pathologies, including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [1].

Why In-Class Substitution of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide with Close Analogs Carries Procurement Risk


The 5-oxopyrrolidine-3-yl benzamide chemotype exhibits steep structure-activity relationships (SAR) around the N-phenyl substituent, rendering simple replacement with 4-fluorophenyl, 4-methoxyphenyl, or 3,4-dimethylphenyl analogs pharmacologically non-equivalent. Published SAR studies on 1,3,3,4-tetra-substituted pyrrolidine CCR5 antagonists explicitly demonstrate that introducing a fluoro group specifically at the 3-position of the phenyl ring serves a dual purpose: it reduces metabolic vulnerability while preserving high antiviral potency, a benefit not replicated by 4-fluoro or non-fluorinated congeners [1]. Consequently, generic substitution without confirmatory head-to-head bridging data risks loss of the metabolic stability advantage and the target engagement profile uniquely associated with the 3-fluorophenyl substitution pattern.

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


CCR5 Antagonist Activity: Direct Quantitative Comparison with 3,4-Dimethylphenyl and 4-Methoxyphenyl Analogs

In a human MOLT4/CCR5 cellular assay measuring inhibition of CCL5-induced intracellular calcium mobilization, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide produced an IC₅₀ of 6.53 µM [1]. In the same assay platform, the 3,4-dimethylphenyl analog (CAS 896370-56-2) yielded an IC₅₀ of 6.50 µM, while the 4-methoxyphenyl analog exhibited an IC₅₀ of 37.6 µM [1]. The 3-fluorophenyl compound thus demonstrates approximately 5.8-fold greater CCR5 antagonist potency compared to the 4-methoxyphenyl congener, and retains potency comparable to the 3,4-dimethylphenyl version, but with the added metabolic advantage conferred by the 3-fluoro substitution as established in independent SAR studies [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

5-Lipoxygenase Selectivity: Absence of Off-Target Activity at 100 µM

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a screening concentration of 100 µM, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide showed no significant activity (NS) [1]. By contrast, the structurally related 4-chlorophenyl analog N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has been reported to inhibit α-glucosidase with an IC₅₀ of 10.75 µM, indicating that modification of the N-phenyl substituent can redirect target selectivity . The lack of 5-lipoxygenase engagement at 100 µM for the 3-fluorophenyl variant defines a selectivity window that may reduce leukotriene-pathway-related off-target effects when used in CCR5-focused studies.

5-Lipoxygenase Off-target profiling Inflammatory pathway selectivity

Physicochemical Differentiation: LogP, Rotatable Bond Count, and H-Bond Profile vs. 3,4-Dimethylphenyl Analog

Computed physicochemical parameters distinguish N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide from its closest 3,4-dimethylphenyl analog (CAS 896370-56-2). The 3-fluorophenyl compound has a molecular weight of 357.34 g/mol, computed LogP of approximately 2.64, 2 rotatable bonds, and 3 H-bond acceptors [1]. The 3,4-dimethylphenyl analog has a higher molecular weight of 367.41 g/mol and contains additional rotatable bonds due to the dimethyl substitution, which increases molecular flexibility and may reduce passive membrane permeability relative to the more compact 3-fluorophenyl congener . The lower LogP and reduced rotatable bond count of the 3-fluorophenyl compound align more favorably with oral drug-likeness guidelines (Rule of Five).

Physicochemical properties Drug-likeness Permeability prediction

3-Fluoro vs. 4-Fluoro Substitution: Positional Isomerism and Predicted Metabolic Stability

The 3-fluorophenyl isomer (target compound) and the 4-fluorophenyl isomer (CAS 954667-61-9, with a methylene spacer) represent distinct SAR branches within this chemotype. Published SAR on related pyrrolidine CCR5 antagonists demonstrates that 3-fluoro substitution on the phenyl ring is specifically selected to reduce cytochrome P450-mediated oxidative metabolism at the para position, a metabolic soft spot in non-fluorinated and 4-fluoro congeners [1]. While head-to-head metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for these two specific isomers is not publicly available, the class-level SAR precedent predicts that the 3-fluorophenyl compound will exhibit greater metabolic robustness than its 4-fluorophenyl counterpart. Procurement of the correct positional isomer is therefore critical to avoid introducing a metabolically labile site.

Metabolic stability Fluorine positional isomerism CYP oxidation susceptibility

Optimal Research and Procurement Scenarios for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide


CCR5 Antagonist Screening Cascades Requiring Metabolic Stability

This compound is best deployed as a tool compound or lead-like starting point in CCR5-targeted drug discovery programs where both receptor antagonism and metabolic stability are prioritized. The demonstrated 5.8-fold potency advantage over the 4-methoxyphenyl analog (IC₅₀ = 6.53 µM vs. 37.6 µM in human MOLT4/CCR5 calcium flux assays) and the class-level SAR supporting 3-fluoro-mediated metabolic protection make it a superior choice over 4-substituted or non-fluorinated congeners [1]. Recommended for in vitro HIV-1 entry inhibition assays, chemotaxis blockade studies, and preliminary ADME profiling where CYP stability is a key decision gate.

Selectivity Profiling Panels Excluding 5-Lipoxygenase Interference

In multi-target inflammation panels where 5-lipoxygenase (5-LO) pathway interference must be avoided, this compound is a suitable CCR5 antagonist candidate. Its confirmed lack of 5-LO inhibition at concentrations up to 100 µM contrasts with other N-phenyl-substituted analogs that engage alternative targets (e.g., α-glucosidase inhibition by the 4-chlorophenyl analog at 10.75 µM), reducing the risk of polypharmacology confounds in leukotriene-pathway readouts [2]. This selectivity profile supports its use in mechanistic studies dissecting CCR5-dependent inflammatory signaling from 5-LO-dependent leukotriene biosynthesis.

Structure-Activity Relationship Studies Exploring Fluorine Positional Effects

The 3-fluorophenyl substitution pattern renders this compound a valuable chemical probe for SAR studies comparing meta- vs. para-fluoro effects on target potency, metabolic stability, and permeability. When benchmarked against the 4-fluorophenyl isomer (CAS 954667-61-9), researchers can interrogate how fluorine position modulates CYP oxidation susceptibility and CCR5 binding conformation, generating datasets that inform lead optimization of pyrrolidine-based chemokine receptor antagonists [3]. Its lower molecular weight and LogP relative to the 3,4-dimethylphenyl analog further support permeability-focused SAR investigations.

Quote Request

Request a Quote for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.